N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-14-6-5-11(17)8-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCZFWQBCSQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxyaniline and 3-fluorophenol.
Formation of Intermediate: The first step involves the reaction of 5-amino-2-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 3-fluorophenol under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and fluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Variations in Phenoxy Substituents
The 3-fluorophenoxy group in the target compound distinguishes it from other acetamide derivatives. Key structural analogs and their substituent-driven activities include:
Halogenated Phenoxy Derivatives
- N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1020054-37-8): Replaces fluorine with chlorine at the 2- and 4-positions of the phenoxy group. Exhibits antihistamine and anticholinergic properties, attributed to the electron-withdrawing effects of chlorine enhancing receptor binding .
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): Contains a cyano group instead of fluorine. Demonstrates strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease, suggesting halogen-like electronic interactions are critical for enzyme inhibition .
Alkyl-Substituted Phenoxy Derivatives
- N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)acetamide (CAS 953728-83-1): Substitutes fluorine with a methyl group, increasing hydrophobicity. Used as an intermediate in drug synthesis, though specific activity data is unavailable .
Pharmacological Activity Comparisons
Anticancer Activity
- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): A fluorophenoxy acetamide derivative with a thiadiazole-pyridine core. Exhibits potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil. The fluorine atom likely enhances DNA intercalation or enzyme inhibition .
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): While lacking a phenoxy group, its sulfonyl-quinazoline-acetamide structure shows broad-spectrum anticancer activity, highlighting the acetamide backbone’s versatility .
Antimicrobial and Antifungal Activity
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :
- N-(thiazol-2-yl)acetamide (49) :
Enzyme Inhibition
- GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Shares the 3-fluorophenoxy group with the target compound. Inhibits Mycobacterium tuberculosis enzymes (PyrG and PanK), demonstrating fluorine’s role in targeting bacterial ATP-binding sites .
- (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: A polypharmacological inhibitor of MAO-B and BChE, underscoring acetamide’s adaptability in neurological drug design .
Data Tables: Key Comparisons
Table 1. Structural and Activity Comparison of Selected Acetamide Derivatives
Discussion of Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve binding precision in enzyme pockets (e.g., SARS-CoV-2 protease ), while chlorine’s bulkiness may enhance receptor antagonism (e.g., antihistamine activity ).
- Heterocyclic Modifications : Thiazole or thiadiazole cores (e.g., GSK920684A , Compound 7d ) introduce additional binding sites, expanding therapeutic applications beyond phenyl-based analogs.
Biological Activity
N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an acetamide. Its molecular formula is , with a molecular weight of approximately 290.3 g/mol. The compound features a complex structure comprising an amino group, a methoxy group, and a fluorophenoxy group, which significantly influence its biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅FN₂O₃ |
| Molecular Weight | 290.3 g/mol |
| CAS Number | 953896-36-1 |
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, making it a candidate for further pharmacological studies. Detailed investigations are necessary to fully elucidate its mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro evaluations have demonstrated its cytotoxic effects on various cancer cell lines. The compound was tested against a panel representing different cancer types, revealing varying degrees of sensitivity:
- Cell Lines Tested : K-562 (leukemia), HCT-15 (colon cancer), SK-MEL-5 (melanoma).
- Findings : The compound exhibited low cytotoxicity across these lines, indicating limited but noteworthy anticancer activity at specific concentrations .
Case Studies and Research Findings
- Study on Antitumor Activity : In a comprehensive screening by the National Cancer Institute, this compound was evaluated at a concentration of 10 µM against approximately sixty cancer cell lines. Results indicated slight sensitivity in leukemia lines, suggesting potential for further exploration in hematological malignancies .
- Structure-Activity Relationship (SAR) : Research indicates that substituents on the phenyl rings significantly affect the biological activity. Electron-donating groups enhance potency, while electron-withdrawing groups diminish activity. For example, compounds with methoxy groups displayed higher cytotoxicity compared to those with chloro or nitro substituents .
Q & A
Q. What are the established synthetic routes for N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide, and what reaction conditions optimize yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : React 5-amino-2-methoxyphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate chloroacetamide derivative.
- Step 2 : Couple the intermediate with 3-fluorophenol using a base like potassium carbonate to introduce the fluorophenoxy moiety.
- Optimization : Yield and purity are enhanced by controlling reaction temperature (e.g., 0–5°C for acylation) and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with distinct signals for the methoxy (δ ~3.8 ppm), fluorophenoxy (δ ~6.5–7.2 ppm), and acetamide groups (δ ~2.1 ppm for CH).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHFNO).
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the key physicochemical properties influencing its behavior in experimental settings?
- Lipophilicity : LogP ~2.5 (estimated via computational tools), affecting membrane permeability.
- Solubility : Poor aqueous solubility (use DMSO for in vitro assays).
- Stability : Stable at pH 4–8 but degrades under strong acidic/basic conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and target interactions of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). The fluorophenoxy group’s electron-withdrawing properties may enhance π-π stacking with aromatic residues.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Models : Corrogate substituent effects (e.g., fluorine vs. chlorine) on activity .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Variable Control : Standardize assay conditions (e.g., cell lines, serum concentration).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with results.
- Orthogonal Assays : Validate findings using SPR (binding affinity) and transcriptomics (pathway analysis) .
Q. What are the structure-activity relationship (SAR) insights for modifying its structure to enhance pharmacological properties?
- Fluorine Substitution : The 3-fluorophenoxy group improves metabolic stability compared to chlorine/bromine analogs.
- Methoxy Position : 2-Methoxy on the phenyl ring enhances steric complementarity with hydrophobic pockets.
- Acetamide Linker : Replace with sulfonamide for increased solubility without losing potency .
Q. How does the compound’s stability under various conditions affect experimental reproducibility?
- pH-Dependent Degradation : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks).
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid aggregation .
Q. What advanced analytical techniques elucidate its interaction mechanisms with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to purified receptors.
- Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
